molecular formula C20H24N2O6 B10886783 methyl (4-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2-ethoxyphenoxy)acetate

methyl (4-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2-ethoxyphenoxy)acetate

Cat. No.: B10886783
M. Wt: 388.4 g/mol
InChI Key: VWHUWQSWWYUZKR-OQLLNIDSSA-N
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Description

Methyl 2-(4-{(E)-2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propenyl}-2-ethoxyphenoxy)acetate is a complex organic compound with a unique structure that includes a cyano group, an ethoxy group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-{(E)-2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propenyl}-2-ethoxyphenoxy)acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-ethoxyphenoxy)acetic acid with (E)-2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-{(E)-2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propenyl}-2-ethoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine or the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or cyano groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-(4-{(E)-2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propenyl}-2-ethoxyphenoxy)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-{(E)-2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propenyl}-2-ethoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The tetrahydrofuran ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate
  • Methyl 3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzoate
  • Ethyl [2-(4-morpholinyl)ethyl]aminoacetate

Uniqueness

Methyl 2-(4-{(E)-2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propenyl}-2-ethoxyphenoxy)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 2-[4-[(E)-2-cyano-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-enyl]-2-ethoxyphenoxy]acetate

InChI

InChI=1S/C20H24N2O6/c1-3-26-18-10-14(6-7-17(18)28-13-19(23)25-2)9-15(11-21)20(24)22-12-16-5-4-8-27-16/h6-7,9-10,16H,3-5,8,12-13H2,1-2H3,(H,22,24)/b15-9+

InChI Key

VWHUWQSWWYUZKR-OQLLNIDSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)OCC(=O)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2CCCO2)OCC(=O)OC

Origin of Product

United States

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